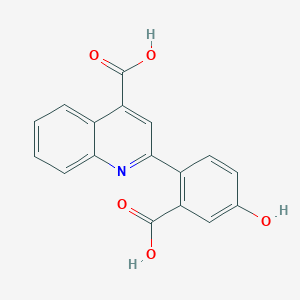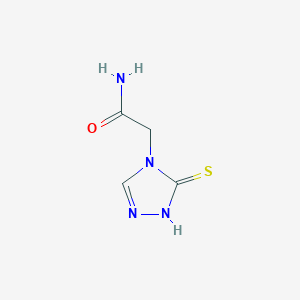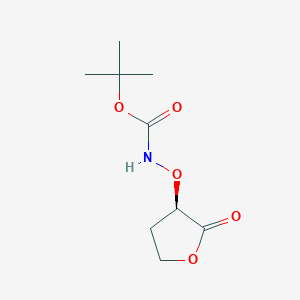![molecular formula C25H23Cl2N3O B12877608 4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]- CAS No. 133331-86-9](/img/structure/B12877608.png)
4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)quinolin-4-amine is a complex organic compound known for its potential applications in medicinal chemistry, particularly in cancer research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a bis(2-chloroethyl)amino group, which is often associated with alkylating agents used in chemotherapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)quinolin-4-amine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Bis(2-chloroethyl)amino Group: This step involves the reaction of 4-aminophenol with bis(2-chloroethyl)amine under basic conditions to form 4-(bis(2-chloroethyl)amino)phenol.
Coupling Reaction: The final step is the coupling of 4-(bis(2-chloroethyl)amino)phenol with the quinoline derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid can be used for reduction.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Corresponding amines.
Substitution: Products with substituted bis(2-chloroethyl)amino groups.
Applications De Recherche Scientifique
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA.
Industry: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The compound exerts its effects primarily through alkylation, where the bis(2-chloroethyl)amino group forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and ultimately cell death. This mechanism is similar to that of other alkylating agents used in chemotherapy. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another compound with a bis(2-chloroethyl)amino group, known for its histone deacetylase inhibitory activity.
Chlorambucil: A well-known alkylating agent used in chemotherapy.
Melphalan: Another alkylating agent used to treat multiple myeloma.
Uniqueness
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)quinolin-4-amine is unique due to its quinoline core, which may confer additional biological activities and selectivity compared to other alkylating agents. Its structure allows for potential dual functionality, combining DNA alkylation with other mechanisms of action, such as enzyme inhibition.
Propriétés
Numéro CAS |
133331-86-9 |
|---|---|
Formule moléculaire |
C25H23Cl2N3O |
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]quinolin-4-amine |
InChI |
InChI=1S/C25H23Cl2N3O/c26-14-17-30(18-15-27)20-7-11-22(12-8-20)31-21-9-5-19(6-10-21)29-25-13-16-28-24-4-2-1-3-23(24)25/h1-13,16H,14-15,17-18H2,(H,28,29) |
Clé InChI |
FQTNPFCHUUDIOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)OC4=CC=C(C=C4)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine](/img/structure/B12877531.png)
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[4-(1-pyrrolidinyl)butyl]-](/img/structure/B12877542.png)







![N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide](/img/structure/B12877616.png)
![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)
![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)
![2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12877622.png)

